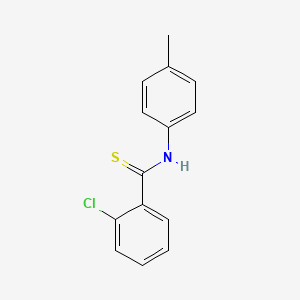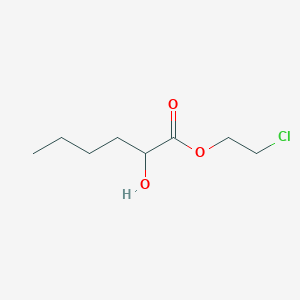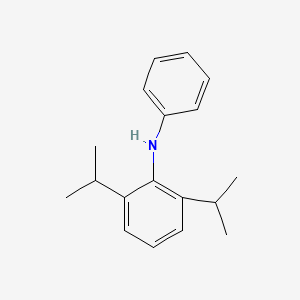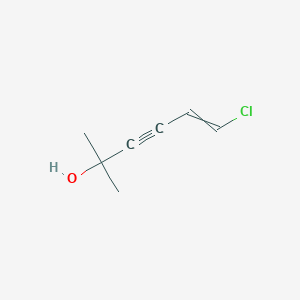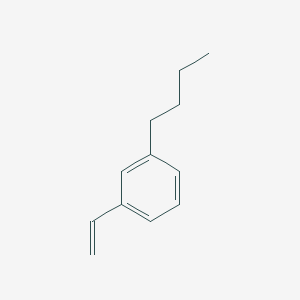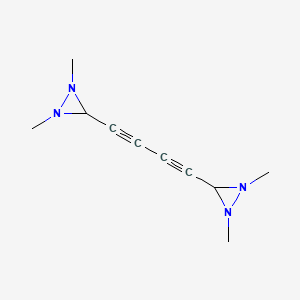
3,3'-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is a unique organic compound characterized by its two diaziridine rings connected by a buta-1,3-diyne linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) typically involves the following steps:
Formation of the Buta-1,3-diyne Linker: This can be achieved through a Glaser coupling reaction, where two terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant.
Introduction of Diaziridine Rings: The diaziridine rings can be introduced through a cyclization reaction involving appropriate precursors such as aziridines and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diaziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The buta-1,3-diyne linker provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline groups instead of diaziridine rings.
3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: Contains pyridine rings instead of diaziridine rings.
Uniqueness
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is unique due to its combination of diaziridine rings and a buta-1,3-diyne linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
400602-42-8 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
3-[4-(1,2-dimethyldiaziridin-3-yl)buta-1,3-diynyl]-1,2-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N4/c1-11-9(12(11)2)7-5-6-8-10-13(3)14(10)4/h9-10H,1-4H3 |
InChI-Schlüssel |
KKYGVNJOMLUNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(N1C)C#CC#CC2N(N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
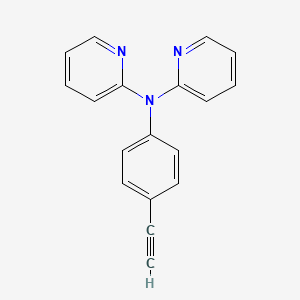
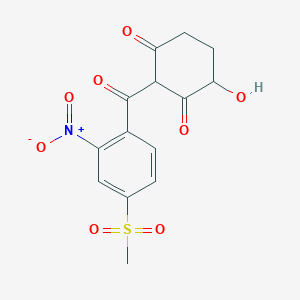
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
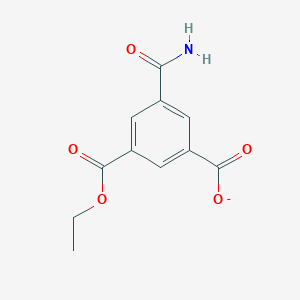
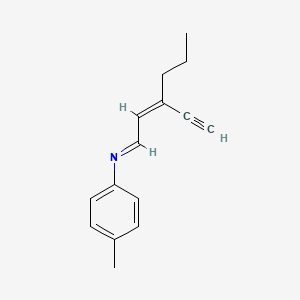
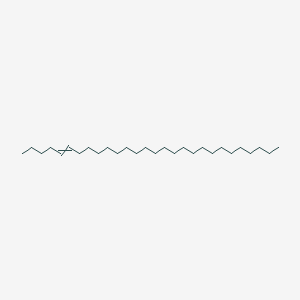
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
